molecular formula C14H13ClN2OS B15007903 2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide

2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide

Cat. No.: B15007903
M. Wt: 292.8 g/mol
InChI Key: WGHJAWFPNHVUNT-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide is a chemical compound with a complex structure that includes a chlorinated benzamide core, a methylpyridinyl group, and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide precursor to introduce the chlorine atom at the desired position.

    Introduction of the Methylpyridinyl Group: This step involves the coupling of the chlorinated benzamide with a 6-methylpyridin-2-yl group through a nucleophilic substitution reaction.

    Addition of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridinyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or modified pyridinyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(6-methylpyridin-2-yl)acetamide: Shares a similar pyridinyl group but lacks the methylsulfanyl substituent.

    N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide: Similar structure but without the chlorine atom.

Uniqueness

2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide is unique due to the presence of both the chlorine and methylsulfanyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C14H13ClN2OS

Molecular Weight

292.8 g/mol

IUPAC Name

2-chloro-N-(6-methylpyridin-2-yl)-5-methylsulfanylbenzamide

InChI

InChI=1S/C14H13ClN2OS/c1-9-4-3-5-13(16-9)17-14(18)11-8-10(19-2)6-7-12(11)15/h3-8H,1-2H3,(H,16,17,18)

InChI Key

WGHJAWFPNHVUNT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl

Origin of Product

United States

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